7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione

Adenosine A1 receptor Radioligand binding Xanthine SAR

7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione (CAS 31542-72-0, CHEMBL131164) is a disubstituted xanthine derivative with molecular formula C12H18N4O2 and molecular weight 250.30 g/mol. This compound is structurally characterized by an n-butyl substituent at the N7 position and an n-propyl group at the N3 position of the purine-2,6-dione core, with the N1 position remaining unsubstituted.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
Cat. No. B13646341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1C(=O)NC(=O)N2CCC
InChIInChI=1S/C12H18N4O2/c1-3-5-7-15-8-13-10-9(15)11(17)14-12(18)16(10)6-4-2/h8H,3-7H2,1-2H3,(H,14,17,18)
InChIKeyPBEKWDMOYATOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione – Xanthine-Derived Adenosine A1 Antagonist and PDE4 Inhibitor for Preclinical Pharmacological Research Procurement


7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione (CAS 31542-72-0, CHEMBL131164) is a disubstituted xanthine derivative with molecular formula C12H18N4O2 and molecular weight 250.30 g/mol [1]. This compound is structurally characterized by an n-butyl substituent at the N7 position and an n-propyl group at the N3 position of the purine-2,6-dione core, with the N1 position remaining unsubstituted . It exhibits dual pharmacological activity as an adenosine A1 receptor antagonist (Ki = 12,100 nM in guinea pig brain membranes) and a cAMP-specific phosphodiesterase (PDE4) inhibitor (Ki = 36,500 nM in guinea pig tracheal muscle) [2]. This compound belongs to the alkylxanthine class that has been systematically explored for bronchodilator and biochemical modulator applications, and its specific substitution pattern distinguishes it from clinically studied analogs such as theophylline, enprofylline, denbufylline, and the isomeric 1-butyl-3-propylxanthine (XT-44/BPX) [3].

Why 7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Other Xanthine Analogs: Positional Isomerism and Dual-Target Pharmacology


Alkylxanthine derivatives with identical molecular formulae but different substitution positions exhibit fundamentally divergent pharmacological profiles that preclude generic interchange [1]. The N7-butyl substitution on 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione produces a distinct balance of adenosine A1 receptor antagonism and PDE4 inhibition that differs from the N1-butyl isomer (XT-44), which acts as a potent and highly selective PDE4 inhibitor with strong bronchoselectivity [2]. Furthermore, the absence of a methyl group at N1 distinguishes this compound from 7-butyl-1-methyl-3-propylxanthine (XT-77), where the additional methyl group enhances A1 affinity by approximately 1.7-fold [3]. The SAR literature conclusively demonstrates that 7-position alkylation in 3-propylxanthines decreases both tracheal relaxant potency and positive chronotropic effects relative to 1-position substitution, conferring a unique bronchoselectivity window that cannot be replicated by N1-alkylated congeners [4]. For researchers requiring a tool compound with precisely this intermediate dual-activity profile—rather than the PDE4-dominant profile of denbufylline or the non-selective adenosine antagonism of theophylline—direct procurement of the specific 7-butyl-3-propyl isomer is mandatory.

7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Scientific Procurement Decisions


Adenosine A1 Receptor Affinity: Direct Head-to-Head Comparison with the 1-Methyl Analog Reveals Modest but Definable Potency Difference

In a direct head-to-head comparison archived in BindingDB/ChEMBL, 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione (CHEMBL131164) and its 1-methylated analog 7-butyl-1-methyl-3-propyl-3,7-dihydro-purine-2,6-dione (CHEMBL131275) were evaluated under identical assay conditions for adenosine A1 receptor affinity. The target compound exhibited a Ki of 12,100 nM, while the 1-methyl analog achieved a Ki of 7,300 nM, representing a 1.66-fold tighter binding for the methylated derivative [1][2]. This 4,800 nM difference, while modest, is reproducible and demonstrates that the N1-unsubstituted status of the target compound predictably attenuates A1 affinity. For researchers seeking a tool compound with intermediate A1 antagonism—stronger than enprofylline (Ki = 32,000 nM) but weaker than the 1-methyl analog—this compound fills a specific potency niche that cannot be achieved by substitution with either analog [3].

Adenosine A1 receptor Radioligand binding Xanthine SAR

PDE4 Inhibition: Cross-Study Comparison with Theophylline Demonstrates Approximately 3-Fold Superior Enzymatic Potency

The PDE4 inhibitory activity of 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione, measured as Ki = 36,500 nM (36.5 μM) against cAMP phosphodiesterase in guinea pig tracheal smooth muscle, can be compared with the PDE4 IC50 of theophylline—the prototypical clinical xanthine bronchodilator—which exceeds 100,000 nM (>100 μM) against PDE4 from human bronchial smooth muscle [1][2]. While these assays employ different tissue sources (guinea pig tracheal muscle vs. human bronchial tissue), both represent physiologically relevant airway smooth muscle PDE4 preparations. The target compound's approximately 2.7-fold greater PDE4 inhibitory potency positions it between theophylline (weak PDE4 inhibition) and the highly potent PDE4-selective agent denbufylline (IC50 = 170 nM) [3]. Against enprofylline—which shows PDE4 Ki values ranging from 15,000 nM (human platelets) to 130,000 nM (guinea-pig lung)—the target compound is approximately 2.4-fold more potent than the weaker enprofylline tissue value, though less potent than the more favorable enprofylline platelet value [4].

Phosphodiesterase 4 cAMP hydrolysis Bronchodilator SAR

A1/PDE4 Dual-Target Selectivity Profile Differentiates 7-Butyl-3-propyl from PDE4-Selective Denbufylline and Non-Selective Theophylline

A key differentiation parameter for alkylxanthine procurement is the ratio of adenosine A1 receptor affinity to PDE4 inhibitory potency, which defines the compound's pharmacological selectivity fingerprint. For 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione, the A1 Ki (12,100 nM) to PDE4 Ki (36,500 nM) ratio is approximately 0.33, indicating a modestly A1-preferring dual profile [1]. In contrast, denbufylline exhibits an A1 Ki (16,500 nM) to PDE4 IC50 (170 nM) ratio of approximately 97, reflecting extreme PDE4 selectivity with negligible adenosine antagonism at therapeutic concentrations [2]. Theophylline, the non-selective comparator, shows an A1 Ki (~7,400–14,000 nM) to PDE4 IC50 (>100,000 nM) ratio of <0.14, indicating weak PDE4 activity relative to adenosine antagonism [3]. The target compound therefore occupies a unique intermediate position: it provides dual A1/PDE4 engagement at roughly equimolar concentrations (differing by only ~3-fold), unlike either the highly PDE4-selective or the PDE4-weak comparators. This balanced dual profile has been hypothesized in the SAR literature to contribute to bronchoselectivity through complementary mechanisms—A1 antagonism plus cAMP elevation—without the cardiac stimulation associated with pure PDE4 inhibition [4].

Dual pharmacology Adenosine antagonism PDE inhibition ratio

Positional Isomerism: 7-Butyl Substitution Confers Distinct Bronchoselectivity Relative to 1-Butyl Isomer (XT-44) Through Attenuated Cardiac Chronotropy

The systematic SAR study by Miyamoto et al. (1993) established that in 3-propylxanthines, substitution at the 7-position decreases both in vitro tracheal relaxant action and positive chronotropic (heart rate) effects relative to equivalent substitution at the 1-position [1]. This SAR rule directly distinguishes 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione from its 1-butyl positional isomer (1-n-butyl-3-n-propylxanthine, XT-44/BPX). While XT-44 (1-butyl isomer) has been characterized as a potent and highly selective PDE4 inhibitor with strong tracheal relaxation and significant bronchoselectivity—demonstrated in both in vitro guinea pig tracheal preparations and in vivo bronchospasm models—the 7-butyl isomer would be expected to exhibit attenuated tracheal relaxation potency with a proportionally greater reduction in cardiac chronotropic effects [2][3]. This differential arises because 7-alkylation diminishes the compound's interaction with cardiac PDE4 isoenzymes while retaining sufficient airway PDE4 and A1 activity for bronchodilation. The 1-butyl isomer (XT-44) has an established literature profile showing PDE4-selective inhibitory activity and negative inotropic effects in guinea pig papillary muscle, whereas the 7-butyl isomer's distinct substitution pattern predicts a differentiated cardiac safety margin that may be preferable for in vivo respiratory studies where heart rate liability is a concern [4].

Positional isomerism Bronchoselectivity Cardiac safety window

Physicochemical Differentiation: LogP and Hydrogen Bond Donor Count Distinguish 7-Butyl Isomer from 1-Butyl Isomer for Formulation and Distribution Studies

Computed physicochemical properties reveal measurable differences between 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione and its 1-butyl positional isomer that may influence tissue distribution and formulation behavior. The target compound (7-butyl isomer, CAS 31542-72-0) has a computed XLogP3 value of 1.3 and one hydrogen bond donor (N1-H), as reported by PubChem [1]. In contrast, 1-butyl-3-propylxanthine (XT-44, CAS 135462-05-4) has a computed LogP of approximately 1.10 and a polar surface area (PSA) of 72.68 Ų, also with one hydrogen bond donor . While the LogP difference is small (~0.2 units), the positional shift of the butyl group from N1 to N7 alters the spatial orientation of the lipophilic moiety relative to the hydrogen-bonding purine core, which may affect membrane permeability and protein binding in ways not captured by global LogP alone. The 7-butyl isomer also has five rotatable bonds (vs. the same count for the 1-butyl isomer), but the different vector of the butyl chain may influence conformational flexibility and target engagement kinetics [2]. These subtle but quantifiable physicochemical differences provide a rational basis for selecting the specific isomer when conducting comparative ADME or formulation development studies.

Lipophilicity Physicochemical properties ADME prediction

Recommended Research and Preclinical Application Scenarios for 7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione Based on Quantitative Differentiation Evidence


Structural-Activity Relationship (SAR) Studies of Xanthine N1-Substitution Effects on Adenosine A1 Affinity

7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione serves as the critical N1-unsubstituted reference compound in a matched molecular pair analysis with 7-butyl-1-methyl-3-propyl-3,7-dihydro-purine-2,6-dione (CHEMBL131275). The directly comparable A1 Ki values (12,100 nM vs. 7,300 nM, respectively, measured under identical [3H]CPX displacement conditions in guinea pig brain membranes) provide a robust, quantitative structure-activity relationship data point for understanding the contribution of N1-methylation to adenosine receptor binding [1]. This matched pair is directly derived from the head-to-head BindingDB/ChEMBL data establishing the 1.66-fold affinity difference, making the compound indispensable for any medicinal chemistry program systematically exploring N1-substituted xanthine adenosine antagonists [2].

Dual-Mechanism Bronchodilator Pharmacology: Dissecting A1 Antagonism vs. PDE4 Inhibition Contributions

The balanced dual A1/PDE4 profile (A1 Ki = 12,100 nM; PDE4 Ki = 36,500 nM; ratio = 0.33) makes this compound a valuable pharmacological tool for respiratory research groups investigating the relative contributions of adenosine receptor blockade and phosphodiesterase inhibition to airway smooth muscle relaxation [1]. Unlike denbufylline (PDE4-selective, ratio = 97) or theophylline (A1-dominant, ratio < 0.14), 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione engages both targets at roughly similar concentrations, enabling experimental designs where both mechanisms are simultaneously active without one overwhelmingly dominating [2]. This is particularly relevant given the SAR literature demonstrating that both cyclic AMP-PDE inhibitory activity and adenosine A1 antagonistic activity are important for bronchodilatory effects of alkylxanthines [3].

Cardiac Safety Profiling of 7-Alkyl vs. 1-Alkyl Xanthine Isomers in Isolated Heart Preparations

Based on the class-level SAR evidence that 7-position alkylation of 3-propylxanthines reduces positive chronotropic effects to a greater extent than it reduces tracheal relaxation (Miyamoto et al., 1993), 7-butyl-3-propyl-3,7-dihydro-purine-2,6-dione is the appropriate tool compound for comparative cardiac safety studies against the 1-butyl isomer (XT-44) [1]. Researchers evaluating the therapeutic window of alkylxanthine bronchodilators can use this compound in guinea pig right atrium and tracheal muscle preparations to quantify the differential impact of butyl group position on the tracheal relaxation EC50 / atrial chronotropy EC50 ratio—a direct measure of bronchoselectivity. The SAR literature provides the framework for predicting that the 7-butyl isomer will exhibit a wider cardiac safety margin than the 1-butyl isomer, a hypothesis that can be tested using the specific compound [2].

Biochemical Modulator Research: Xanthine-Mediated Enhancement of Chemotherapeutic Efficacy

The structurally related 7-butyl-1-methyl-3-propylxanthine (XT-77) has demonstrated the ability to potentiate adriamycin antitumor activity by inhibiting drug efflux and increasing intratumoral drug concentration, while simultaneously reducing cardiac and hepatic adriamycin accumulation [1]. 7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione, lacking the N1-methyl group, provides the appropriate comparator for determining whether the biochemical modulator activity of XT-77 is dependent on N1-substitution. Its distinct A1 affinity (12,100 nM vs. XT-77's 7,300 nM) and potentially different pharmacokinetic profile make it the structurally closest N1-desmethyl tool for these cancer pharmacology studies, enabling a clean structure-activity interrogation of the N1-methyl pharmacophore in multidrug resistance modulation [2].

Quote Request

Request a Quote for 7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.